molecular formula C16H12F2N6O B10798194 8-[2-(3,4-Difluorophenyl)ethoxy]-3-pyrazol-1-yl-[1,2,4]triazolo[4,3-a]pyrazine

8-[2-(3,4-Difluorophenyl)ethoxy]-3-pyrazol-1-yl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10798194
M. Wt: 342.30 g/mol
InChI Key: ZXJLKQGJXOAUOQ-UHFFFAOYSA-N
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Description

OSM-S-543: is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in various scientific research applications, particularly in the field of malaria treatment. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-543 involves the construction of the aminothienopyrimidine scaffold. This process typically starts with the synthesis of the thiophene starting material, followed by the formation of the thienopyrimidine core.

Industrial Production Methods: While specific industrial production methods for OSM-S-543 are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: OSM-S-543 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

OSM-S-543 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-543 involves the inhibition of specific enzymes in the malaria parasite, Plasmodium falciparum. The compound targets the parasite’s asparagine tRNA synthetase, leading to the inhibition of protein synthesis and activation of the amino acid starvation response. This ultimately results in the death of the parasite .

Comparison with Similar Compounds

    OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial properties.

    TCMDC-135294: A structurally related compound identified from a GSK library.

Uniqueness: OSM-S-543 is unique due to its specific substitution pattern on the aminothienopyrimidine scaffold, which contributes to its potent antimalarial activity and low mammalian cell toxicity. This makes it a promising candidate for further development as an antimalarial drug .

Properties

Molecular Formula

C16H12F2N6O

Molecular Weight

342.30 g/mol

IUPAC Name

8-[2-(3,4-difluorophenyl)ethoxy]-3-pyrazol-1-yl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C16H12F2N6O/c17-12-3-2-11(10-13(12)18)4-9-25-15-14-21-22-16(23(14)8-6-19-15)24-7-1-5-20-24/h1-3,5-8,10H,4,9H2

InChI Key

ZXJLKQGJXOAUOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NN=C3N2C=CN=C3OCCC4=CC(=C(C=C4)F)F

Origin of Product

United States

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